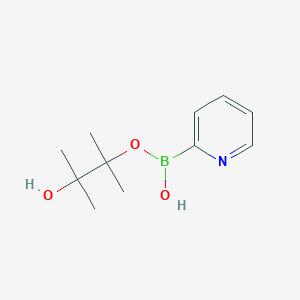

Pinacol esterpyridine-2-boronic acid

説明

Pinacol esterpyridine-2-boronic acid (CAS: 874186-98-8) is a boronic acid derivative where the boronic acid group (-B(OH)₂) is protected as a pinacol ester. This modification enhances its stability and solubility in organic solvents, making it a critical reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. The pyridine ring at the 2-position introduces steric and electronic effects that influence its reactivity in catalytic processes .

特性

分子式 |

C11H18BNO3 |

|---|---|

分子量 |

223.08 g/mol |

IUPAC名 |

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-2-ylborinic acid |

InChI |

InChI=1S/C11H18BNO3/c1-10(2,14)11(3,4)16-12(15)9-7-5-6-8-13-9/h5-8,14-15H,1-4H3 |

InChIキー |

MANDYJVRHWXQNE-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=CC=N1)(O)OC(C)(C)C(C)(C)O |

製品の起源 |

United States |

準備方法

General Synthetic Strategies for Boronic Acid Pinacol Esters

The preparation of boronic acid pinacol esters, including pyridine-2-boronic acid pinacol ester, typically involves the reaction of organometallic reagents with boron sources such as bis(pinacolato)diboron or pinacolborane. The key steps include:

- Generation of organometallic intermediates (e.g., aryl or vinyl lithium or Grignard reagents).

- Borylation by reaction with bis(pinacolato)diboron or pinacolborane under catalytic conditions.

- Purification to isolate the stable pinacol boronic ester.

This general approach is supported by recent advances demonstrating high yields and tolerance to various functional groups, enabling gram-scale synthesis with yields exceeding 80%.

Pd-Catalyzed Conversion of Lactam-Derived Vinyl Triflates to Pyridine-2-Boronic Acid Pinacol Esters

A notable method for preparing pyridine-2-boronic acid pinacol esters involves the palladium-catalyzed borylation of lactam-derived vinyl triflates. This method was reported in The Journal of Organic Chemistry (2005):

- Starting materials: δ-valerolactam-derived vinyl triflates.

- Reagents: Pd catalyst, bis(pinacolato)diboron or pinacolborane.

- Conditions: Mild Pd-catalyzed coupling reaction.

- Outcome: Efficient conversion to 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol esters.

- Yields: Good to excellent.

- Features: The products are thermally stable and can be further used in Suzuki–Miyaura coupling with diverse electrophiles to synthesize 2-substituted piperidines.

This method highlights the utility of vinyl triflates as precursors and the efficiency of Pd catalysis in preparing boronic esters with pyridine moieties.

Industrially Applicable Preparation via Haloaminopyridine Derivatives

A detailed industrially relevant synthetic route is described in a patent (CN103601745A), which outlines a two-step process for preparing pyridine pinacol boronic esters, including pyridine-2-boronic acid pinacol ester:

Step 1: Synthesis of Halo Kharophen Pyridine Intermediate

- Starting material: Halo aminopyridine (e.g., 2-amino-4-bromopyridine).

- Reagents: Acetic anhydride or diacetyl oxide in methylene dichloride solvent.

- Conditions: Room temperature, 2–5 hours reaction time.

- Workup: Vacuum distillation, washing with saturated sodium bicarbonate solution.

- Yield: High (e.g., 98.14% for 2-acetylaminohydroxyphenylarsonic acid 4-bromopyridine).

Step 2: Borylation to Form Pinacol Borate

- Reagents: Halo kharophen pyridine, bis(pinacolato)diboron (two (tetramethyl ethylene ketone closes) two boron), potassium ethanoate.

- Catalyst: Ferrocene palladous chloride (Pd catalyst).

- Solvent: Dioxane.

- Conditions: Nitrogen atmosphere, reflux at 60–100 °C for 18–24 hours.

- Workup: Cooling, filtration, dissolution in methanol, evaporation, recrystallization with normal heptane.

- Yield: High (e.g., 91.1% for 2-kharophen pyridine-4-pinacol borate).

Reaction Scheme Summary:

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halo aminopyridine + diacetyl oxide | Room temp, 2–5 h, CH2Cl2 | ~98 | Formation of halo kharophen pyridine |

| 2 | Halo kharophen pyridine + B2Pin2 + KOAc + Pd catalyst | 60–100 °C, 18–24 h, dioxane, N2 | ~90 | Formation of pinacol boronic ester |

This method is scalable, uses commercially available starting materials, and is suitable for industrial production due to its simplicity and high productivity.

Chemoselective Controlled Speciation Approach

Another advanced approach involves the controlled speciation of boronic acids to enable chemoselective synthesis of pinacol boronic esters:

- Concept: Controlling the equilibrium between boronic acid, boronic esters, and boric acid species via base and water content.

- Application: Enables formal homologation and iterative cross-coupling.

- Key factors: Choice of base (to sequester water and maintain MIDA boronic ester integrity), stoichiometry, and reaction conditions.

- Outcome: Efficient preparation of pinacol boronic esters with tolerance to aryl and vinyl functionalities.

This method offers a conceptual advance in boronic ester synthesis, providing a platform for complex molecule construction.

Comparative Summary of Preparation Methods

Research Findings and Practical Considerations

- Thermal stability: Pinacol esters of pyridine-2-boronic acid are thermally stable, facilitating storage and handling.

- Functional group tolerance: The Pd-catalyzed methods tolerate various aryl and heteroaryl substituents, enabling broad synthetic utility.

- Industrial applicability: The haloaminopyridine method is suitable for large-scale production with high yields and straightforward purification.

- Reaction control: Base selection and moisture control are critical for maintaining ester integrity and avoiding side reactions during synthesis.

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

Pinacol esterpyridine-2-boronic acid serves as a critical partner in Suzuki–Miyaura couplings, enabling the synthesis of biaryl and heterobiaryl systems.

Key Features:

-

Catalysts: Palladium complexes such as PdCl₂(dppf) or Pd(dba)₂ with phosphine ligands (e.g., bis(2-di-tert-butylphosphinophenyl)ether) are effective .

-

Electrophiles: Reacts with aryl bromides, triflates, vinyl iodides, and aromatic acid chlorides .

-

Yields: Typically 70–95%, depending on substrate steric and electronic properties .

Example Reactions:

Mechanistic studies indicate that the reaction proceeds via oxidative addition of the electrophile to Pd⁰, followed by transmetalation with the boronate and reductive elimination . The pyridine ring’s electron-withdrawing nature enhances the electrophilicity of the boron center, facilitating transmetalation .

Reactions with Organometallic Reagents

The compound undergoes nucleophilic addition when activated by acylating agents or Lewis acids, forming dihydropyridine intermediates.

Key Pathways:

-

Activation: Treatment with acyl chlorides (e.g., CCl₃COCl) generates reactive intermediates that react with Grignard or organolithium reagents .

-

Products: Forms 1,4-dihydropyridine boronic esters, which can be oxidized to substituted pyridines or reduced to piperidines .

Example:

Reported Yields:

Hydrolysis to Boronic Acids

The pinacol ester hydrolyzes under acidic or aqueous conditions to yield pyridine-2-boronic acid, though this process is slow compared to less stabilized boronates .

Conditions:

-

Acidic Hydrolysis: HCl (1 M) in THF/H₂O (1:1) at 60°C for 12 hours.

-

Basic Hydrolysis: NaOH (2 M) in dioxane/H₂O (4:1) at 25°C for 6 hours .

Stability Considerations:

-

Hydrolysis is minimized in anhydrous solvents (e.g., THF, dioxane) during cross-coupling .

-

Presence of water >20% in dioxane accelerates hydrolysis, necessitating strict moisture control .

Oxidation and Reduction

-

Oxidation: Treatment with NaBO₃ converts the boronate to a hydroxyl group, yielding 2-hydroxypyridine derivatives .

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring to piperidine, retaining the boronate group .

Chemoselective Homologation

Controlled speciation enables iterative coupling with haloaryl MIDA boronates, forming extended π-conjugated systems .

Example:

Stability and Handling

科学的研究の応用

Pinacol esterpyridine-2-boronic acid has numerous applications in scientific research:

作用機序

The mechanism of action of pinacol esterpyridine-2-boronic acid involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of intermediate complexes during the reaction .

類似化合物との比較

Solubility and Stability

Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. For example:

- Phenylboronic acid pinacol ester shows high solubility in chloroform, ketones, and ethers, with minimal solubility in hydrocarbons .

- In contrast, 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂, leading to decomposition under oxidative conditions, highlighting the importance of substituent effects on stability .

Table 1: Solubility and Stability Comparison

Substituent Effects on Reactivity

Substituents on the pyridine ring significantly alter electronic and steric properties:

- Chlorinated Derivatives: 5-Chloropyridine-3-boronic acid pinacol ester (CAS: 865186-94-3) and 6-Chloropyridine-2-boronic acid pinacol ester (CAS: 652148-92-0) have molecular weights of 239.51. 2-Bromopyridine-4-boronic acid pinacol ester (CAS: 458532-82-6) incorporates bromine, a better leaving group, enabling diverse functionalization pathways .

- Methyl and Cyano Derivatives: 3-Methylpyridine-2-carbonitrile-5-boronic acid pinacol ester (CAS: 1150561-70-8) combines steric bulk (methyl) and electronic modulation (cyano), which may improve regioselectivity in couplings .

Table 2: Substituent Impact on Key Properties

Structural Isomerism

- 4-Pyridineboronic acid pinacol ester (CAS: 181219-01-2) has a melting point of 149–153°C, whereas the 2-isomer’s melting point is unreported. The 2-position’s steric hindrance may reduce reaction rates compared to the 4-isomer in cross-couplings .

生物活性

Pinacol ester derivatives, particularly those involving boronic acids, have garnered significant attention in medicinal chemistry due to their versatile biological activities. This article focuses on the biological activity of Pinacol esterpyridine-2-boronic acid , exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Pinacol Esterpyridine-2-boronic Acid

Pinacol esterpyridine-2-boronic acid is a boronic acid derivative characterized by a boron atom bonded to a pinacol moiety and a pyridine ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in drug design and enzyme inhibition.

Synthesis

The synthesis of pinacol esterpyridine-2-boronic acid typically involves the reaction of pyridine-2-boronic acid with pinacol under controlled conditions. The reaction can be facilitated by various catalysts, including palladium or copper salts, which enhance the yield and purity of the final product.

Enzyme Inhibition

Boronic acids, including pinacol esters, have been shown to inhibit various enzymes. For instance, they can act as selective inhibitors for proteases such as human ClpXP, which is significant in mitochondrial protein degradation pathways. The inhibition mechanism often involves the formation of a stable covalent bond with the active site of the enzyme, effectively blocking substrate access .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids. For example, sulfonamide boronic acids derived from penicillin structures demonstrated significant activity against AmpC β-lactamases, suggesting that modifications to the boronic acid structure can enhance efficacy against resistant bacterial strains . Pinacol esterpyridine-2-boronic acid may exhibit similar properties, warranting further investigation.

Case Studies and Research Findings

- Suzuki-Miyaura Coupling Reactions : Pinacol boronic esters are frequently utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. This method has been pivotal in developing pharmaceutical agents, including kinase inhibitors and other anticancer drugs .

- Binding Studies : A study examining the binding affinities of various boronic acids revealed that modifications to the ester groups can significantly affect their interaction with saccharides and proteins. Pinacol esters generally exhibit higher stability against hydrolysis compared to other derivatives, enhancing their potential as drug candidates .

- Anticancer Applications : Research has indicated that certain pinacol boronic esters can selectively inhibit cancer cell proliferation through targeted interactions with specific kinases involved in tumor growth. For instance, compounds similar to pinacol esterpyridine-2-boronic acid have shown promise in preclinical models for treating various cancers .

Table 1: Binding Affinities of Boronic Acids

| Compound | Binding Affinity (K_a) M^-1 | Notes |

|---|---|---|

| Pinacol Esterpyridine-2-Boronic Acid | TBD | Requires further investigation |

| Boronic Acid A | 128 ± 20 | High affinity for d-fructose |

| Boronic Acid B | 336 ± 43 | Moderate affinity for Neu5Ac |

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) | Remarks |

|---|---|---|---|

| Pinacol Esterpyridine-2-Boronic Acid | Human ClpXP | TBD | Potential selective inhibitor |

| Sulfonamide Boronic Acid | AmpC β-lactamase | 0.91 | High ligand efficiency |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pinacol esterpyridine-2-boronic acid derivatives, and what parameters critically influence reaction yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or direct boronation of pyridine derivatives using pinacol borane. Key parameters include reaction temperature (optimized between 80–110°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of starting materials. For example, 2-Chloro-3-pyridineboronic acid pinacol ester (CAS 452972-11-1) is synthesized via Suzuki-Miyaura coupling, requiring rigorous exclusion of moisture to prevent boronic acid degradation . Characterization via melting point analysis (e.g., 149–153°C for 4-pyridineboronic acid pinacol ester ) and NMR (¹¹B and ¹H) is critical for confirming structural integrity.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of pinacol esterpyridine-2-boronic acid derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, and ¹¹B) are essential. For instance, ¹¹B NMR typically shows a peak at δ 28–32 ppm for the boronate ester group. Purity assessment requires HPLC with UV detection (λ = 254 nm) or GC-MS for volatile byproducts. Contaminants like free boronic acids can be identified via IR spectroscopy (B-O stretching at 1340–1310 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving pinacol esterpyridine-2-boronic acid derivatives when encountering low reactivity or side products?

- Methodological Answer : Low reactivity may stem from steric hindrance or electron-deficient pyridine rings. Strategies include:

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand to enhance catalytic turnover .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides.

- Additives : K₂CO₃ or CsF as bases can accelerate transmetallation.

- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition.

Contradictory data on reaction efficiency (e.g., varying yields for 2-ethylpyridine-3-boronic acid pinacol ester ) should be resolved by replicating conditions from peer-reviewed protocols .

Q. What strategies resolve contradictions between theoretical and experimental data in characterizing pinacol esterpyridine-2-boronic acid derivatives?

- Methodological Answer : Discrepancies in melting points (e.g., 132–135°C for 2-aminopyridine-5-boronic acid pinacol ester vs. 149–153°C for 4-pyridine derivatives ) often arise from polymorphic forms or impurities. Steps include:

- Recrystallization : Test solvents like hexane/ethyl acetate to isolate pure phases.

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and decomposition profiles.

- X-ray Crystallography : Resolve structural ambiguities, particularly for regiochemical isomers.

Cross-referencing synthetic protocols and characterization data from multiple sources (e.g., CAS RN 827614-64-2 vs. 452972-11-1 ) ensures reproducibility .

Q. How should researchers design experiments to evaluate the stability of pinacol esterpyridine-2-boronic acid derivatives under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Moisture Sensitivity : Store samples under argon with molecular sieves; monitor via ¹¹B NMR for hydrolysis to boronic acid.

- Temperature Effects : Accelerated aging at 40°C for 4 weeks, followed by HPLC purity checks.

- Light Exposure : UV-vis spectroscopy to detect photooxidation byproducts (e.g., quinoline derivatives) .

For example, 4-formylphenylboronic acid pinacol ester requires storage at –20°C in amber vials to prevent aldehyde oxidation .

Data Analysis and Reporting

Q. What frameworks guide the systematic analysis of cross-coupling reaction data for pinacol esterpyridine-2-boronic acid derivatives in publications?

- Methodological Answer : Adapt the PICO (Population, Intervention, Comparison, Outcome) framework:

- Population : Specific boronic ester (e.g., 2-ethylpyridine-3-boronic acid pinacol ester ).

- Intervention : Catalytic system (e.g., Pd/dppf).

- Comparison : Alternative ligands or bases.

- Outcome : Yield, purity, or regioselectivity.

Tabulate data using standardized metrics (e.g., turnover number, TOF) and address validity threats (e.g., catalyst leaching) via control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。